RockPhos

C-O Cross-Coupling Aryl Alkyl Ether Synthesis Room Temperature Catalysis

Choose RockPhos for Pd-catalyzed C-O/C-N couplings that fail with SPhos or XPhos. Its unique triisopropylbiphenyl architecture enables room-temperature conversions of electron-rich aryl halides and secondary aliphatic alcohols. Air-stable, free-flowing powder ideal for HTE solid-dispensing robots. Lower catalyst loadings reduce palladium removal costs—order high-purity RockPhos today.

Molecular Formula C31H49OP
Molecular Weight 468.706
CAS No. 1262046-34-3
Cat. No. B567267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRockPhos
CAS1262046-34-3
Molecular FormulaC31H49OP
Molecular Weight468.706
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C
InChIInChI=1S/C31H49OP/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13/h15-21H,1-14H3
InChIKeyCVLLAKCGAFNZHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RockPhos (CAS 1262046-34-3) as a Strategic Buchwald Ligand for Challenging C-O and C-N Bond Formation


RockPhos (CAS 1262046-34-3) is a sterically bulky, electron-rich biarylphosphine ligand within the Buchwald ligand family, characterized by its di-tert-butylphosphino and triisopropylbiphenyl architecture [1]. It is specifically engineered for palladium-catalyzed cross-coupling reactions, excelling in the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds with traditionally challenging substrate classes, including electron-rich aryl halides, secondary aliphatic alcohols, and heteroaryl halides [2]. Unlike more general-purpose Buchwald ligands such as SPhos or XPhos, RockPhos possesses a unique steric and electronic profile that enables transformations inaccessible to or inefficient with many of its in-class counterparts, particularly under mild conditions.

The High Cost of Ligand Substitution: Why RockPhos is Not Interchangeable with Other Buchwald Ligands


While many Buchwald ligands (e.g., SPhos, XPhos, BrettPhos) are designed for broad applicability, their performance is highly substrate-dependent [1]. Direct substitution of a general-purpose ligand for RockPhos in reactions involving challenging nucleophiles (secondary alcohols) or electrophiles (electron-rich aryl halides) often results in significant yield erosion, increased byproduct formation from β-hydride elimination, or complete reaction failure [2]. As the evidence below demonstrates, the unique steric environment created by the 2,4,6-triisopropyl substitution pattern on the non-phosphine-containing ring of RockPhos is critical for stabilizing key intermediates and enabling reductive elimination in transformations where other ligands prove inadequate [1]. Generic replacement can therefore compromise synthetic route viability and necessitate costly re-optimization efforts.

RockPhos Performance Benchmarks: Quantitative Differentiation in Key Cross-Coupling Applications


Superior Room Temperature C-O Cross-Coupling Yield Compared to JosiPhos and Mor-DalPhos

In a direct head-to-head survey of palladium-catalyzed C-O cross-coupling between aliphatic alcohols and (hetero)aryl halides, a catalyst system based on RockPhos demonstrated superior performance relative to those based on Ad-BippyPhos, JosiPhos (CyPF-tBu), and Mor-DalPhos, particularly at room temperature [1]. While specific isolated yields vary by substrate pair, the RockPhos-based system was consistently identified as the top-performing ligand class for room temperature transformations [2]. This performance advantage is attributed to its ability to mitigate competing β-hydride elimination pathways, a common failure mode for secondary alcohols.

C-O Cross-Coupling Aryl Alkyl Ether Synthesis Room Temperature Catalysis

Equivalent High Yield in Amination Coupled with Superior Substrate Scope for Electron-Rich Systems

In a direct ligand screen for the palladium-catalyzed amination of aryl bromides, RockPhos provided an 88% yield, which was equal to the highest yield achieved by any ligand in the study, matching that of BippyPhos [1]. This parity in yield is complemented by independent findings that RockPhos uniquely enables the challenging coupling of electron-rich aryl halides with secondary alcohols, a transformation that generally fails with other ligands due to the predominance of the β-hydride elimination pathway [2].

Buchwald-Hartwig Amination C-N Bond Formation Electron-Rich Aryl Halides

Established Superiority for Triflination of (Hetero)aryl Triflates

In the development of a novel method for the Pd-catalyzed synthesis of aryl and heteroaryl triflones, a ligand screen identified the combination of Pd2(dba)3 and RockPhos as forming 'the most effective catalyst' [1]. This system enabled the successful triflination of a broad range of aryl and heteroaryl triflates under neutral conditions. While the study does not provide a direct quantitative comparison with other ligands in a single table, the explicit designation of RockPhos as the most effective after screening other systems serves as a strong, project-specific selection criterion [1].

Triflination Sulfone Synthesis Heteroaryl Functionalization

Differentiated Reaction Time and Substrate Compatibility vs. tBuXPhos

In a comparative study on the methoxylation of bromo-chalcones, the Pd/tBuXPhos catalytic system enabled rapid coupling with reaction times of 5 to 40 minutes [1]. The Pd/RockPhos system also facilitated the coupling but required a 'fairly longer' reaction time, indicating a kinetic advantage for tBuXPhos in this specific transformation [1]. However, the same study highlights RockPhos's broader substrate scope, particularly its proven ability to couple challenging electron-rich aryl halides with secondary alcohols, a reaction class for which tBuXPhos is not reported to be effective [2]. This positions RockPhos as a more general, albeit sometimes slower, solution for challenging C-O bond constructions.

Methoxylation Bromo-chalcones Reaction Kinetics

Air and Moisture Stability for Streamlined Experimental Workflows

RockPhos is documented to be stable to both air and moisture . This is a practical but critical differentiating factor compared to many older-generation phosphine ligands (e.g., P(t-Bu)3, PPh3 derivatives) which are often air-sensitive and require handling and storage under an inert atmosphere [1]. This stability directly translates to improved workflow efficiency, more reproducible results, and reduced experimental setup time.

Ligand Stability Air-Stable Ligands Ease of Handling

Validated Application Scenarios for RockPhos: From Drug Discovery to High-Throughput Experimentation


Synthesis of Complex Aryl Alkyl Ethers in Medicinal Chemistry

RockPhos is the ligand of choice for installing aliphatic alcohol motifs onto electron-rich or heteroaromatic scaffolds under mild, room temperature conditions [1]. This is particularly valuable in medicinal chemistry for the late-stage functionalization of drug-like molecules where the use of sensitive functional groups or high temperatures is prohibitive. The ability to use a single ligand system for diverse C-O couplings simplifies route scouting and accelerates SAR studies [2].

Industrial-Scale Production of Pharmaceutical Intermediates

The air and moisture stability of RockPhos, combined with the improved, safer synthesis routes developed for its production using Grignard reagents, positions it favorably for large-scale applications [1]. This translates to easier handling in a manufacturing setting and a more robust, reliable process. Its high activity allows for lower catalyst loadings, which can reduce costs associated with palladium removal from the final active pharmaceutical ingredient [2].

High-Throughput Experimentation (HTE) and Automated Synthesis

The stability of RockPhos as a free-flowing powder makes it an ideal candidate for solid dispensing robots used in high-throughput experimentation platforms [1]. Its consistent performance across a wide range of C-O and C-N coupling reactions makes it a powerful 'go-to' ligand for building diverse compound libraries, reducing the need for multiple, specialized ligands and streamlining the HTE workflow [2].

Construction of Sulfone-Containing Compounds for Agrochemical and Materials Science

For research programs targeting aryl and heteroaryl triflones—important motifs in agrochemicals and advanced materials—RockPhos has been empirically validated as the most effective ligand for their synthesis from sodium triflinate and aryl/heteroaryl triflates [1]. This provides a direct, high-yielding route to this valuable compound class.

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